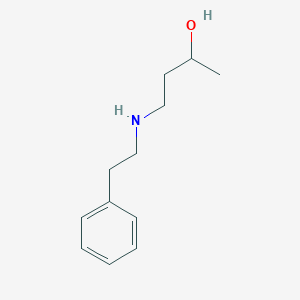
4-(Phenethylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenethylamino)butan-2-ol is an organic compound that belongs to the class of amino alcohols It features a phenethylamine moiety attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with butanone in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and biocatalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Phenethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Phenethylamino)butan-2-one.
Reduction: Formation of 4-(Phenethylamino)butane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-(Phenethylamino)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Phenethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares the phenethylamine moiety but lacks the butanol backbone.
Butan-2-ol: Contains the butanol structure but lacks the phenethylamine moiety.
4-(Morpholin-4-yl)butan-2-ol: Similar structure with a morpholine ring instead of the phenethylamine moiety.
Uniqueness
4-(Phenethylamino)butan-2-ol is unique due to the combination of the phenethylamine and butanol structures, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(2-phenylethylamino)butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-11(14)7-9-13-10-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
ASJZXXHHEBKJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


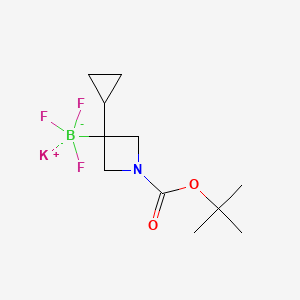
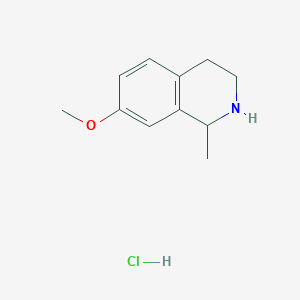
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

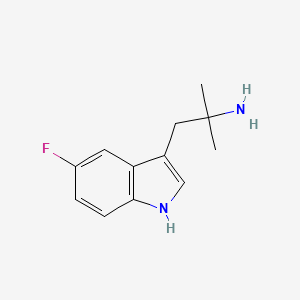
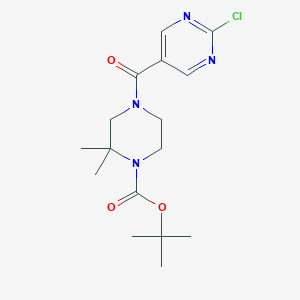
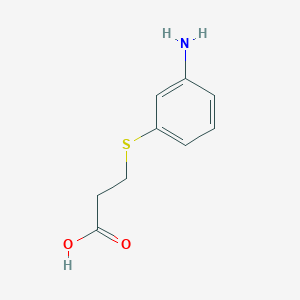
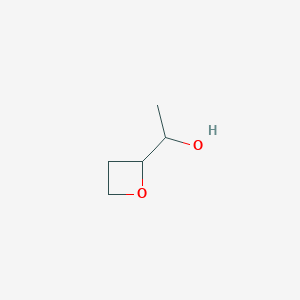
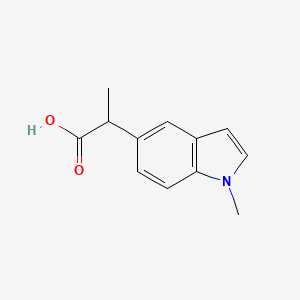
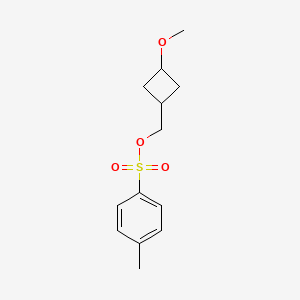
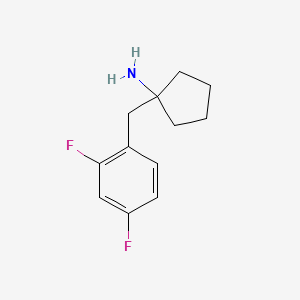
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)

![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
